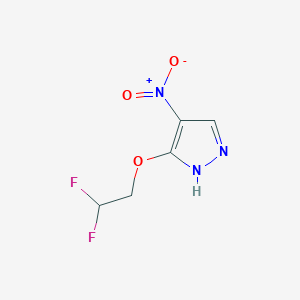

3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O3/c6-4(7)2-13-5-3(10(11)12)1-8-9-5/h1,4H,2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZGNFMNYGCHAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787881-30-4 | |

| Record name | 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation of 3 2,2 Difluoroethoxy 4 Nitro 1h Pyrazole

Single-Crystal X-ray Diffraction Studies on 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

Detailed experimental data from single-crystal X-ray diffraction studies for this specific compound are not currently available in the public domain.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and intermolecular interactions of this compound is not available due to the absence of published crystallographic studies.

Conformational Analysis of the Difluoroethoxy Moiety

A conformational analysis of the difluoroethoxy moiety based on experimental data cannot be conducted without the results from a single-crystal X-ray diffraction study.

Reactivity and Reaction Mechanisms of 3 2,2 Difluoroethoxy 4 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole

The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. However, the reactivity and regioselectivity of such reactions are heavily influenced by the existing substituents. In the case of this compound, the ring's reactivity is dictated by the competing electronic effects of the nitro group and the difluoroethoxy group.

The nitro group at the C4 position is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. masterorganicchemistry.com This significantly reduces the electron density of the pyrazole ring, making it much less nucleophilic and thus less susceptible to attack by electrophiles. libretexts.org Conversely, the 3-(2,2-difluoroethoxy) group, an ether derivative, is generally considered an activating group. The oxygen atom can donate a lone pair of electrons to the ring via resonance, which would typically direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this molecule, the C5 position is ortho to the ether group.

Despite the activating potential of the ether group, the deactivating effect of the nitro group is generally dominant. libretexts.org Therefore, electrophilic substitution on the carbon framework of the pyrazole ring is expected to be extremely difficult and would require harsh reaction conditions.

The most probable site for electrophilic attack is not on a carbon atom, but on one of the ring's nitrogen atoms. The N-H proton at the N1 position is acidic and can be removed by a base to generate a pyrazolate anion. This anion is a potent nucleophile and readily reacts with electrophiles, such as alkyl halides, in N-alkylation reactions. This N-substitution is the most common and synthetically useful "electrophilic substitution" type reaction for this class of compounds. nih.gov

Table 1: Summary of Substituent Effects on the Pyrazole Ring

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution |

|---|---|---|---|

| -NO₂ | C4 | Strong electron-withdrawer (deactivating) | Strongly hinders substitution on the carbon ring |

| -OCH₂CF₂H | C3 | Electron-donator via resonance, electron-withdrawer via induction (net activating) | Directs to C5, but effect is likely overridden by nitro group |

Nucleophilic Displacement Reactions Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group not only deactivates the pyrazole ring towards electrophilic attack but also activates it for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.org The nitro group itself can act as the leaving group, particularly when positioned on a highly electron-deficient ring.

For 4-nitropyrazoles, the C4 position is activated towards nucleophilic attack. Studies on related polynitrated pyrazoles have demonstrated that nitro groups can be readily displaced by various nucleophiles. For instance, in 3,4,5-trinitropyrazole, the nitro group at the C4 position is regioselectively substituted by nucleophiles like ammonia, amines, and thiols under mild conditions. researchgate.net Similarly, in certain N-substituted 3,4-dinitropyrazoles, the nitro group at the C3 position is displaced, highlighting the susceptibility of nitropyrazoles to SNAr reactions. researchgate.net

Based on these precedents, it is highly probable that the nitro group of this compound can be displaced by strong nucleophiles. The reaction would proceed through a Meisenheimer-like intermediate, a resonance-stabilized anion, whose formation is the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing character of the pyrazole ring itself and the remaining substituents.

Table 2: Plausible Nucleophilic Displacement Reactions

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

|---|---|---|

| Hydroxide | NaOH, KOH | 3-(2,2-difluoroethoxy)-1H-pyrazol-4-one |

| Alkoxide | NaOCH₃, NaOEt | 3-(2,2-difluoroethoxy)-4-alkoxy-1H-pyrazole |

| Amine | NH₃, RNH₂, R₂NH | 4-Amino-3-(2,2-difluoroethoxy)-1H-pyrazole |

| Thiolate | NaSH, NaSPh | 3-(2,2-difluoroethoxy)-4-(phenylthio)-1H-pyrazole |

These reactions provide a versatile pathway for the functionalization of the C4 position after the initial nitration.

Transformations of the Difluoroethoxy Side Chain

The 2,2-difluoroethoxy side chain (-OCH₂CF₂H) is generally stable. The carbon-fluorine bonds are very strong, making the CF₂H group resistant to many chemical transformations. The primary site of reactivity on this side chain is the ether linkage (C-O-C).

Ethers are known to undergo cleavage under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.org The reaction mechanism can be either SN1 or SN2. stackexchange.comstackexchange.com The first step is the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophile (e.g., Br⁻ or I⁻) attacks the adjacent carbon atom.

For the 3-(2,2-difluoroethoxy) group, the attack would occur at the methylene (B1212753) (-CH₂-) carbon. Given that this is a primary carbon, the reaction would likely proceed via an SN2 mechanism. stackexchange.com Cleavage would result in the formation of 3-hydroxy-4-nitro-1H-pyrazole and 1-halo-2,2-difluoroethane.

Reaction Scheme for Ether Cleavage:

Due to the electronic effects of the fluorine atoms, the ether oxygen is less basic than in a non-fluorinated ether, which may require more forcing conditions (higher temperatures and acid concentrations) for the initial protonation step to occur. researchgate.net Under neutral or basic conditions, the difluoroethoxy side chain is expected to be robust and unreactive.

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations for this compound are not extensively documented in publicly accessible literature. However, the mechanisms of its key reactions can be credibly postulated and would be investigated using standard physical organic chemistry techniques, such as kinetic studies and isotope labeling experiments.

Kinetic Studies

Kinetic studies are essential for elucidating reaction mechanisms by determining the rate law, which identifies the species involved in the rate-determining step.

For the nucleophilic displacement of the nitro group , a kinetic study would likely involve monitoring the reaction progress over time using techniques like UV-Vis spectroscopy (if the product or reactant has a distinct chromophore) or HPLC. A plausible rate law for an SNAr mechanism is:

Rate = k[Pyrazole][Nucleophile]

This second-order rate law would be consistent with a bimolecular mechanism where both the pyrazole substrate and the nucleophile are involved in the rate-determining step (the formation of the Meisenheimer intermediate). nih.gov Experiments would be designed to determine the reaction order with respect to each reactant by systematically varying their initial concentrations. The effect of solvent polarity and the nature of the nucleophile on the rate constant (k) would provide further insight into the charge distribution in the transition state.

Isotope Labeling Experiments

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. ias.ac.in

In the study of the nucleophilic displacement of the nitro group , ¹⁵N labeling could be employed. If the starting material is synthesized with a ¹⁵N-labeled nitro group ([¹⁵N]O₂), its fate can be tracked. The detection of the ¹⁵N label in the displaced nitrite (B80452) ion (NO₂⁻) would confirm that the original nitro group is the species being expelled.

For investigating the acid-catalyzed ether cleavage , ¹⁸O labeling would be highly informative. By synthesizing the pyrazole with an ¹⁸O atom in the ether linkage ([¹⁸O]-ether), the mechanism can be clarified. After cleavage in unlabeled acidic water (H₂¹⁶O), the location of the ¹⁸O label would be determined.

If the ¹⁸O remains with the pyrazole ring (forming an ¹⁸O-labeled 3-hydroxypyrazole), it would indicate that the C-O bond between the oxygen and the difluoroethyl group was broken.

If the ¹⁸O is found in the resulting alcohol product, it would point to the cleavage of the bond between the pyrazole ring and the ether oxygen.

These types of experiments, while not specifically reported for this molecule, represent the standard methodologies that would be used to provide rigorous support for the reaction mechanisms discussed. researchgate.netresearchgate.net

Information regarding the characterization of reaction intermediates for this compound is not available in the reviewed literature.

Extensive searches for research data, including scholarly articles and patents, concerning the reactivity and reaction mechanisms of this compound did not yield specific information regarding the characterization of its reaction intermediates. While general synthetic pathways for nitropyrazoles and related heterocyclic compounds are documented, detailed mechanistic studies involving the isolation or spectroscopic analysis of intermediates for this particular compound are not present in the available literature.

General methodologies for the synthesis of substituted pyrazoles often involve multi-step processes, which could include the formation of transient intermediates. However, without specific studies on this compound, any discussion of its reaction intermediates would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the section on "Reaction Intermediate Characterization" cannot be provided due to the absence of published research findings on this specific topic.

Theoretical and Computational Studies of 3 2,2 Difluoroethoxy 4 Nitro 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole, these methods would provide invaluable information about its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnih.gov This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to predict bond lengths, bond angles, and dihedral angles. nih.gov This foundational analysis is crucial as the optimized geometry is the starting point for most other computational investigations.

A comprehensive search of scientific literature did not yield specific DFT geometry optimization data for this compound.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.

Specific HOMO, LUMO, and energy gap values for this compound are not available in the reviewed literature. A hypothetical data table for such an analysis is presented below to illustrate how such data would be organized.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. walisongo.ac.idyoutube.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netmdpi.com For this compound, an ESP map would highlight the electronegative oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole (B372694) ring as potential sites for interaction. researchgate.netresearchgate.net

A specific ESP map for this compound has not been published in the available scientific literature.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. nih.gov This is particularly important for a molecule like this compound, which has a flexible ethoxy side chain. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. nih.govbiorxiv.orgresearchgate.net This landscape reveals the most stable conformers (those at energy minima) and the energy barriers between them.

No specific conformational analysis or energy landscape data for this compound could be located in the reviewed literature. A hypothetical table of relative energies for different conformers is provided for illustrative purposes.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer 1 | Data Not Available | Data Not Available |

| Conformer 2 | Data Not Available | Data Not Available |

| Transition State | Data Not Available | Data Not Available |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms and molecules over time. researchgate.netresearchgate.netmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of this compound, including its vibrations, rotations, and interactions with surrounding solvent molecules. researchgate.netnih.gov Such simulations are crucial for understanding how the solvent environment affects the molecule's conformation and reactivity. nih.gov

There are no published molecular dynamics simulation studies specifically focused on this compound.

Computational Prediction of Spectroscopic Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), can be used to predict various spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. mdpi.comnih.govnih.govuta.edu These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results. For this compound, computational spectroscopy would be a valuable tool for its characterization. mdpi.com

Specific computationally predicted spectroscopic data for this compound is not available in the public domain. A hypothetical table for predicted 13C NMR chemical shifts is shown below to demonstrate how such data would be presented.

| Atom | Predicted 13C Chemical Shift (ppm) |

|---|---|

| C3 (pyrazole) | Data Not Available |

| C4 (pyrazole) | Data Not Available |

| C5 (pyrazole) | Data Not Available |

| CH2 (ethoxy) | Data Not Available |

| CF2H (ethoxy) | Data Not Available |

Reaction Pathway and Transition State Modeling for Reactions Involving this compound

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the 4-nitro group, which activates the pyrazole ring for nucleophilic attack. The most probable reaction pathway to be explored computationally is the Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

In this proposed pathway, a nucleophile (Nu⁻) attacks the carbon atom at the C5 position of the pyrazole ring, leading to the displacement of a leaving group, which in this case would be a hydrogen atom (in a formal sense, as these reactions often require an oxidant) or another substituent if present. The 4-nitro group is crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.

A hypothetical SNAr reaction can be modeled as follows:

Reactants → Transition State 1 (TS1) → Meisenheimer Intermediate → Transition State 2 (TS2) → Products

Computational modeling, typically using Density Functional Theory (DFT), can be employed to investigate this pathway. The process would involve:

Geometry Optimization: The initial structures of the reactants (this compound and the nucleophile), the Meisenheimer intermediate, and the final products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures (TS1 and TS2) connecting the reactants to the intermediate and the intermediate to the products. A key verification for a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

The 3-(2,2-difluoroethoxy) group at the C3 position is expected to influence the reaction electronically and sterically. Electronically, the fluorine atoms have a strong inductive electron-withdrawing effect, which could further activate the ring towards nucleophilic attack. Sterically, the bulkiness of this group might hinder the approach of the nucleophile to the C5 position. Computational models can precisely quantify these effects.

Interactive Data Table: Hypothetical Activation Energies for SNAr Reaction

The following table presents hypothetical data for a modeled SNAr reaction with a generic nucleophile, illustrating the type of information that would be generated from a computational study. The values are for illustrative purposes only and are based on typical ranges seen in computational studies of similar systems.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) |

| Reactants | This compound + Nu⁻ | 0.0 | - |

| Transition State 1 | [C5-Nu bond forming] | +15.2 | C5-Nu distance: ~2.1 |

| Meisenheimer Intermediate | [C5-Nu bond formed] | -5.8 | C5-Nu distance: ~1.5 |

| Transition State 2 | [C5-H bond breaking] | +10.5 | C5-H distance: ~1.8 |

| Products | 5-Nu-3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole + H⁻ | -12.3 | - |

Modeling Other Potential Reactions

Besides SNAr, other reactions could be computationally modeled:

Reduction of the Nitro Group: The reaction pathway for the reduction of the 4-nitro group to an amino group can be investigated. This would involve modeling the interaction of the substrate with a reducing agent and calculating the energy barriers for the stepwise reduction process.

Reactions at the N-H site: The acidity of the N-H proton can be calculated, and reaction pathways for its deprotonation followed by alkylation or acylation at the N1 position can be modeled. DFT calculations are well-suited to predict pKa values and model reaction barriers for such processes.

Derivatization and Functionalization Strategies for 3 2,2 Difluoroethoxy 4 Nitro 1h Pyrazole

Modification of the Pyrazole (B372694) Nitrogen Atom (N-alkylation, N-acylation)

The pyrazole core of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole contains two nitrogen atoms that can be subjected to electrophilic attack, leading to N-substituted derivatives. The regioselectivity of these reactions is often influenced by steric and electronic factors.

N-alkylation: The introduction of alkyl groups onto the pyrazole nitrogen can be achieved under basic conditions, where the deprotonated pyrazole acts as a nucleophile. researchgate.netsemanticscholar.org The reaction with various alkyl halides, tosylates, or other alkylating agents can lead to a mixture of N1 and N2 isomers, although one isomer may be favored depending on the reaction conditions and the steric bulk of the reactants. researchgate.netmdpi.com For instance, the use of a less hindered alkylating agent might favor substitution at the N1 position.

Illustrative N-alkylation Reactions:

| Alkylating Agent | Base | Solvent | Major Product |

| Methyl iodide | K₂CO₃ | Acetonitrile | 1-Methyl-3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole |

| Benzyl bromide | NaH | DMF | 1-Benzyl-3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole |

| Ethyl bromoacetate | Cs₂CO₃ | Acetone | Ethyl 2-(3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl)acetate |

N-acylation: Acylation of the pyrazole nitrogen introduces an acyl group, which can serve as a protecting group or modulate the electronic properties of the ring. researchgate.net This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base. The resulting N-acylpyrazoles are generally stable compounds.

Representative N-acylation Reactions:

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole |

| Benzoyl chloride | Pyridine | Chloroform | 1-Benzoyl-3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole |

Reductions and Other Transformations of the Nitro Group

The nitro group at the 4-position of the pyrazole ring is a key functional handle that can be transformed into a variety of other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. wikipedia.orgcommonorganicchemistry.com

The reduction of the nitro group to an amine is a pivotal transformation, as the resulting aminopyrazole is a versatile intermediate for further derivatization. researchgate.netscispace.com Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., hydrazine (B178648)/Pd-C). commonorganicchemistry.comasianpubs.org The choice of reducing agent can be critical to avoid side reactions, such as dehalogenation if other halogens are present in the molecule.

Common Reduction Methods for the Nitro Group:

| Reducing Agent | Solvent | Product |

| H₂, Pd/C | Ethanol | 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine |

| SnCl₂·2H₂O | Ethyl acetate | 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine |

| Fe, NH₄Cl | Ethanol/Water | 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine |

The resulting 4-aminopyrazole can undergo a wide range of subsequent reactions, including diazotization followed by Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN, -OH), acylation to form amides, and alkylation to form substituted amines.

Functionalization of the Difluoroethoxy Chain

While the difluoroethoxy chain is generally more robust than its non-fluorinated counterpart, it can potentially be a site for functionalization, although this is less common. Cleavage of the ether linkage would require harsh conditions. More plausible modifications might involve reactions on a precursor molecule before the formation of the ether linkage. For instance, using a difluoroethoxy synthon with a terminal functional group would allow for the introduction of further diversity.

Synthesis of Pyrazole-Fused Heterocyclic Systems Utilizing this compound as a Precursor

The bifunctional nature of derivatives of this compound makes them excellent precursors for the synthesis of fused heterocyclic systems. For example, the corresponding 4-aminopyrazole-5-carbonitrile (which could be synthesized from the 4-aminopyrazole) is a common building block for the synthesis of pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.gov

Another strategy involves the transformation of the nitro group into a functionality that can react with a substituent introduced at the N1 position. For example, a 1-substituted aminopyrazole could undergo intramolecular cyclization to form a pyrazolo-fused system.

Development of Novel Linkers and Scaffolds Based on the this compound Core

The structural features of this compound make it an attractive core for the development of novel linkers and scaffolds in medicinal and materials chemistry. The pyrazole ring can act as a rigid spacer, while the functional groups at the 1, 3, and 4 positions allow for the attachment of different chemical entities.

For instance, after reduction of the nitro group, the resulting amine can be used as a point of attachment for building larger molecules. The N1 position can be functionalized with a linker containing a terminal reactive group (e.g., a carboxylic acid, an alkyne for click chemistry). This allows for the creation of bifunctional molecules that can be used in areas such as proteomics (e.g., PROTACs) or as probes for chemical biology.

Potential Applications of 3 2,2 Difluoroethoxy 4 Nitro 1h Pyrazole in Advanced Chemical Science Excluding Biological/clinical Efficacy

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole is primed for strategic chemical modifications, positioning it as a versatile intermediate in multi-step organic synthesis. The nitro group at the C4 position is the most reactive site for transformation. It can be readily reduced to an amino group (-NH₂), which then serves as a handle for a wide array of subsequent reactions.

This transformation from a nitro-pyrazole to an amino-pyrazole is a critical step, as it fundamentally changes the electronic nature of the pyrazole (B372694) ring and introduces a nucleophilic site. The resulting 4-amino-3-(2,2-difluoroethoxy)-1H-pyrazole can be used to construct more complex heterocyclic systems. For instance, amino-pyrazoles are well-established precursors for the synthesis of fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, through condensation reactions with 1,3-dielectrophilic reagents. mdpi.com

The general synthetic pathway can be outlined as follows:

Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, or Fe/HCl).

Condensation and Cyclization: The resulting aminopyrazole intermediate is then reacted with a suitable diketone, keto-ester, or other 1,3-dielectrophile. This reaction typically proceeds via a condensation followed by an intramolecular cyclization to yield the fused heterocyclic system.

This strategic role as a modifiable intermediate allows chemists to incorporate the unique difluoroethoxy-substituted pyrazole core into larger, more complex molecular scaffolds designed for specific applications.

| Transformation Step | Reagents | Intermediate/Product | Significance |

| Nitro Reduction | SnCl₂, H₂/Pd-C, Fe/HCl | 4-Amino-3-(2,2-difluoroethoxy)-1H-pyrazole | Introduces a nucleophilic amino group for further functionalization. |

| Condensation/Cyclization | 1,3-Diketones, β-Ketoesters | Fused heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) | Creates complex, polycyclic molecular architectures. |

Exploration of its Utility as a Building Block in Agrochemical Research (as a Chemical Precursor)

The pyrazole ring is a "privileged scaffold" in agrochemical discovery, appearing in numerous commercial herbicides, fungicides, and insecticides. The incorporation of fluorine atoms into agrochemical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved efficacy and bioavailability.

This compound serves as an excellent starting material in this context for several reasons:

Pyrazole Core: The foundational pyrazole structure is a proven pharmacophore in crop protection.

Difluoroethoxy Group: The C₂F₂H moiety enhances lipophilicity, which can improve the molecule's ability to penetrate plant or fungal tissues. Furthermore, the strong C-F bonds increase resistance to metabolic degradation by enzymes, potentially prolonging the active life of the final compound.

Nitro Group as a Synthetic Handle: As discussed, the nitro group can be converted into an amine, which can then be used to connect the pyrazole head to other functional fragments, a common strategy in the modular design of new agrochemicals. For example, the resulting amine can be acylated to form carboxamides, a chemical class that includes many successful fungicides that inhibit the succinate (B1194679) dehydrogenase enzyme (SDHIs).

While specific commercial products derived directly from this compound are not publicly documented, its structural motifs are highly relevant to modern agrochemical design. It represents a valuable building block for creating libraries of novel, fluorinated pyrazole derivatives for high-throughput screening in the search for new crop protection agents.

Investigations into its Application in Materials Science

The unique electronic and physical properties imparted by the fluorinated ether and nitro groups make this compound an interesting candidate for exploration in materials science.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy (hydrophobicity). These characteristics are valuable in applications ranging from high-performance coatings to membranes for fuel cells. researchgate.net

This compound can be envisioned as a precursor to a functional monomer for creating specialty polymers. A potential synthetic route would involve:

Reduction: Conversion of the nitro group to an amine.

Functionalization: Reaction of the newly formed amine with a polymerizable group, such as acryloyl chloride or methacrylic anhydride, to form an acrylamide (B121943) or methacrylamide (B166291) monomer.

Polymerization: Radical polymerization of the resulting monomer, potentially with other co-monomers, to produce a fluorinated polymer with pendant pyrazole groups.

The resulting polymer would have its properties influenced by each component of the monomer:

Polymer Backbone: Determines the fundamental mechanical and thermal properties.

Difluoroethoxy Group: Would contribute to increased hydrophobicity, thermal stability, and chemical inertness of the final material. rsc.org

Pyrazole Ring: The heterocyclic pendant group could offer sites for cross-linking, metal coordination, or tuning the dielectric properties of the polymer.

Such polymers could be investigated for use as hydrophobic coatings, specialty membranes with low water uptake, or as polymer ligands for catalysis.

| Monomer Component | Potential Contribution to Polymer Properties | Relevant Application Area |

| Difluoroethoxy Group | Hydrophobicity, Thermal Stability, Chemical Resistance | Performance Coatings, Fuel Cell Membranes |

| Pyrazole Ring | Metal Coordination, Cross-linking Site, Dielectric Modification | Catalysis, Advanced Resins, Electronics |

| Polymerizable Group | Forms the polymer backbone | All polymer applications |

The design of organic materials for optoelectronic applications (e.g., organic light-emitting diodes - OLEDs, or photovoltaics) often relies on molecules with both electron-donating and electron-withdrawing parts to tune the electronic energy levels (HOMO/LUMO).

While the 4-nitro-pyrazole system itself is strongly electron-deficient, its derivative, the 4-amino-pyrazole, is electron-rich. This allows the molecule to be used as a precursor for creating "push-pull" systems. For example, the 4-amino derivative could be coupled with an electron-accepting chromophore to create a dye with potential for non-linear optical (NLO) properties or for use as a sensitizer (B1316253) in dye-sensitized solar cells.

Furthermore, pyrazole-containing fused ring systems, such as pyrano[2,3-c]pyrazoles, have been synthesized and investigated for their fluorescent properties, including excited-state intramolecular proton transfer (ESIPT), a phenomenon of interest for molecular sensors and OLEDs. nih.govktu.edu this compound could serve as a starting point for building such complex, photoactive heterocyclic systems, where the difluoroethoxy group could further modulate solubility and solid-state packing. This remains an area of academic exploration rather than established application.

Contribution to the Development of Novel Synthetic Methodologies

The reactivity of this compound makes it a useful substrate for developing and testing new chemical reactions. The presence of multiple, distinct functional groups allows chemists to probe the selectivity and scope of new synthetic methods.

For instance, developing new C-H activation or cross-coupling reactions on the pyrazole core would be a significant contribution to synthetic chemistry. The electronic influence of the C4-nitro and C3-ether groups would present a unique challenge and test the robustness of a new catalytic system.

Additionally, the transformation of the nitro group itself is a field of ongoing research. Novel methodologies for the selective reduction of the nitro group in the presence of other sensitive functionalities, or its direct conversion to other groups (e.g., direct nitronation, or displacement via vicarious nucleophilic substitution), could be explored using this molecule as a model substrate. The development of regioselective synthesis methods for pyrazoles often utilizes precursors like nitroalkenes, highlighting the importance of nitro-substituted compounds in building heterocyclic libraries. rsc.org Therefore, the study of the reactivity of this specific nitropyrazole contributes to the broader toolkit available to synthetic organic chemists.

Future Directions and Emerging Research Avenues for 3 2,2 Difluoroethoxy 4 Nitro 1h Pyrazole

Unexplored Reactivity Patterns and Synthetic Transformations

The reactivity of 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole is largely uncharted territory. The interplay between the electron-withdrawing nitro group and the difluoroethoxy substituent is expected to impart unique electronic properties to the pyrazole (B372694) ring, influencing its reactivity in various transformations.

Future investigations could focus on several key areas:

Reduction of the Nitro Group: The selective reduction of the 4-nitro group to an amino functionality would provide access to a new class of derivatives, namely 4-amino-3-(2,2-difluoroethoxy)-1H-pyrazoles. These amino-pyrazoles could serve as valuable intermediates for the synthesis of more complex heterocyclic systems through diazotization and subsequent coupling reactions or by condensation with various electrophiles.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, enhanced by the nitro group, may facilitate nucleophilic aromatic substitution (SNAAr) reactions. Investigating the displacement of the nitro group or other potential leaving groups with a range of nucleophiles could lead to the synthesis of novel 4-substituted pyrazole derivatives.

N-Functionalization of the Pyrazole Ring: The pyrazole ring contains a reactive NH group that can be readily functionalized. Future synthetic efforts could explore the alkylation, acylation, and arylation of this position to generate a library of N-substituted derivatives, which could be screened for various applications.

Cross-Coupling Reactions: The development of methods for the introduction of carbon-carbon and carbon-heteroatom bonds at various positions of the pyrazole ring using modern cross-coupling methodologies would significantly expand the accessible chemical space.

A hypothetical reaction scheme illustrating potential transformations is presented below:

| Reactant | Reagent/Condition | Product | Potential Application of Product |

| This compound | H₂, Pd/C | 4-amino-3-(2,2-difluoroethoxy)-1H-pyrazole | Intermediate for pharmaceuticals and materials science |

| This compound | Nu⁻ (e.g., RO⁻, R₂N⁻) | 4-Nu-3-(2,2-difluoroethoxy)-1H-pyrazole | Fine-tuning electronic and biological properties |

| This compound | R-X, Base | 1-R-3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole | Modulation of solubility and pharmacokinetic properties |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational development. While standard spectroscopic techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are fundamental, advanced techniques could provide deeper insights.

Future characterization efforts could employ:

¹⁹F NMR Spectroscopy: Given the presence of the difluoroethoxy group, ¹⁹F NMR will be an indispensable tool for confirming the structure and purity of the compound and its derivatives. The chemical shift and coupling constants of the fluorine nuclei can provide valuable information about the local electronic environment.

Two-Dimensional NMR Techniques: Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, will be essential for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction studies would provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the compound's physical properties and for computational modeling.

UV-Visible and Fluorescence Spectroscopy: Investigating the photophysical properties of this compound and its derivatives could reveal potential applications in materials science, such as in the development of optical sensors or fluorescent probes.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the rapid and efficient construction of complex molecules in a single step. d-nb.infonih.govnih.gov The development of MCRs for the synthesis of pyrazole derivatives is an active area of research. nih.gov

Future research could focus on designing MCRs that incorporate this compound as a building block or that directly lead to its synthesis. For instance, a one-pot reaction involving a difluoroethoxylated precursor, a nitrogen source, and a nitrating agent could potentially provide a more streamlined and atom-economical route to the target molecule.

A hypothetical MCR for the synthesis of a related pyrazole is outlined below:

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Class |

| Aryl Aldehyde | Malononitrile | Hydrazine (B178648) Hydrate | Base/Ethanol | Dihydropyrano[2,3-c]pyrazoles |

| β-Ketoester | Hydrazine Derivative | Diketene | Acid/Toluene | Substituted Pyrazoles |

Theoretical Insights for Rational Design and Synthesis

Computational chemistry and molecular modeling can provide valuable insights into the properties and reactivity of this compound, guiding experimental efforts. researchgate.net

Future theoretical studies could include:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of the molecule. rsc.org This can aid in the interpretation of experimental data and provide a deeper understanding of the compound's reactivity.

Molecular Docking Studies: If a particular biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. This can help in the rational design of more potent analogs.

Reaction Mechanism Elucidation: Computational methods can be employed to investigate the mechanisms of potential synthetic transformations, helping to optimize reaction conditions and predict the formation of byproducts.

Potential for Sustainable Synthesis Approaches

The principles of green chemistry are increasingly important in modern organic synthesis. researchgate.netnih.govnanobioletters.com Future research on this compound should aim to develop more sustainable synthetic routes.

This could involve:

Use of Greener Solvents: Exploring the use of water, ethanol, or other environmentally benign solvents in the synthesis of this compound and its derivatives.

Catalytic Methods: Developing catalytic methods that reduce the need for stoichiometric reagents and minimize waste generation.

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate reaction times and improve energy efficiency. nih.gov

Opportunities for Collaborative and Interdisciplinary Research

The full potential of this compound is most likely to be realized through collaborative and interdisciplinary research.

Opportunities for collaboration exist with:

Medicinal Chemists: To explore the potential biological activities of this compound and its derivatives, for example, as antimicrobial or anticancer agents. The presence of fluorine is known to often enhance the biological activity of molecules. d-nb.infonih.govmdpi.com

Materials Scientists: To investigate the potential of these compounds in the development of new materials with interesting optical or electronic properties.

Computational Chemists: To perform in-depth theoretical studies that can guide the synthetic and biological evaluation of this class of compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazole?

Methodological Answer: The synthesis involves introducing the 2,2-difluoroethoxy group via nucleophilic substitution using fluoroalkylation agents (e.g., 2,2-difluoroethyl tosylate) under basic conditions (K₂CO₃ in DMF at 80°C). Subsequent nitration at the 4-position employs mixed acid (HNO₃/H₂SO₄) at 0–5°C. Purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol-water) optimizes yield .

Q. Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer: Use ¹H/¹³C/¹⁹F NMR to verify substituent positions and fluorine environments. IR identifies nitro (∼1520 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. HRMS validates molecular mass. For crystalline samples, single-crystal XRD (as in related pyrazoles ) provides definitive structural confirmation.

Q. What purification methods preserve nitro group stability?

Methodological Answer: Neutral silica gel (activated at 150°C) minimizes acidic degradation during chromatography. Recrystallization in ethanol-water (4:1 v/v) at 4°C reduces thermal stress. Monitor purity via TLC (hexane:ethyl acetate 3:1) with UV detection .

Q. What safety precautions are critical during synthesis?

Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with reducing agents to prevent nitro group reduction. Store intermediates under argon at −20°C in amber vials to limit photodegradation .

Advanced Research Questions

Q. How can regioselectivity during nitration be controlled?

Methodological Answer: Computational modeling (DFT) predicts electron density to guide nitration sites. Experimentally, steric-controlled agents (e.g., acetyl nitrate) or temporary protecting groups (e.g., methoxy at the 3-position) bias reactivity. In-situ NMR tracks reaction pathways .

Q. What strategies resolve ¹⁹F NMR discrepancies between theory and experiment?

Methodological Answer: Variable-temperature NMR assesses conformational dynamics. Compare DFT-calculated shifts (using COSMO-RS solvent models) with experimental data in deuterated DMSO, CDCl₃, and acetone-d₆. Solid-state ¹⁹F NMR decouples solvent effects .

Q. How do electronic effects of the difluoroethoxy group influence reactivity?

Methodological Answer: The −I effect deactivates the pyrazole ring, directing electrophiles to meta positions. Hammett σ constants derived from bromination kinetics quantify electronic contributions. Comparative studies with ethoxy/trifluoroethoxy analogs isolate steric vs. electronic effects .

Q. What mechanistic insights explain side products during difluoroethoxy installation?

Methodological Answer: Competing SN1/SN2 pathways and fluoride elimination (E2) are key. Kinetic studies under varying bases (K₂CO₃ vs. DBU) and solvents (DMF vs. THF) identify dominant mechanisms. LC-MS tracks intermediates to optimize coupling conditions .

Q. How does the nitro group’s stability impact synthetic design?

Methodological Answer: Nitro groups degrade under prolonged heat or acidic conditions. Use low-temperature nitration (0–5°C) and neutral purification media. Stability checks via ¹H NMR monitor for reduction byproducts (e.g., amine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.